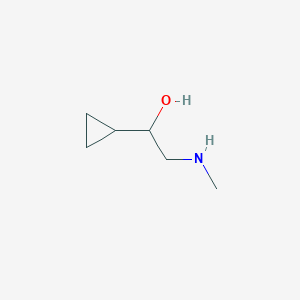![molecular formula C14H18ClNO2 B1526837 3-Chloro-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde CAS No. 1285582-24-2](/img/structure/B1526837.png)
3-Chloro-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Catalysis and Synthesis
3-Chloro-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde plays a significant role in catalysis and synthesis. It is involved in the preparation of dihydropyridine derivatives used as pharmaceuticals, particularly calcium channel blockers, through reactions such as the Knoevenagel condensation (Perozo-Rondón et al., 2006). This method demonstrates a "green" and "clean" approach by using alkaline doped carbon catalysts in solvent-free conditions.
Polymer Chemistry
The compound is also pertinent in polymer chemistry. Novel copolymers of styrene have been synthesized using ring-disubstituted butyl 2-cyano-3-phenyl-2-propenoates, where the monomers are prepared by the piperidine catalyzed Knoevenagel condensation of ring-substituted benzaldehydes (Kharas et al., 2016). These copolymers find applications in various fields due to their unique properties.
Pharmaceutical Applications
In pharmaceutical research, the compound is involved in the synthesis of enantioselective ligands for the addition of diethylzinc to alpha-substituted aldehydes, which are important in the production of pharmaceuticals (Solà et al., 1998). These ligands exhibit high enantioselectivity and can be applied to a wide range of aldehydes.
Organic Synthesis
It also finds application in organic synthesis, where it is used in reactions like the synthesis of substituted 3-phenylpropionic acids from benzaldehydes, demonstrating its versatility in synthesizing complex organic molecules (Sharma et al., 2003).
Propiedades
IUPAC Name |
3-chloro-4-(2-piperidin-1-ylethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c15-13-10-12(11-17)4-5-14(13)18-9-8-16-6-2-1-3-7-16/h4-5,10-11H,1-3,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLFWRSATDFLGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=C(C=C(C=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B1526757.png)



![[(2-Butoxyethyl)carbamoyl]formic acid](/img/structure/B1526766.png)






